4-Amino-2-chloronicotinonitrile

Descripción general

Descripción

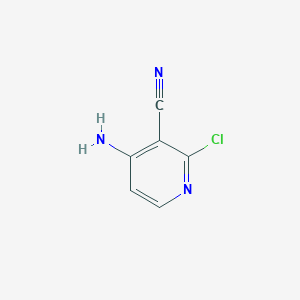

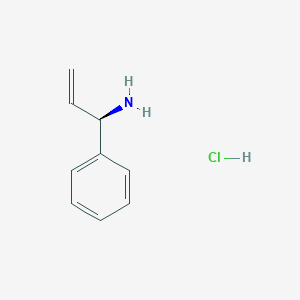

4-Amino-2-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 . It is also known by other synonyms such as 4-amino-2-chloro-pyridine-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 2-position, an amino group at the 4-position, and a nitrile group at the 3-position .Chemical Reactions Analysis

This compound can undergo various reactions. For instance, it can be used in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives via the addition of Grignard reagents . Another study mentions the hydrolysis of 2-chloronicotinonitrile (a related compound) catalyzed by nitrilase as a promising approach for the efficient synthesis of 2-chloronicotinic acid .Physical And Chemical Properties Analysis

This compound has a melting point of 255.8-257.6 °C and a predicted boiling point of 399.8±42.0 °C. It has a predicted density of 1.42±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocycles

- 4-Amino-2-chloronicotinonitrile plays a crucial role in synthesizing novel heterocycles. For instance, its reaction with N-methylmethanesulfonamide and subsequent treatment with a base produces the pyrido[2,3-c]-1,2-thiazine ring system. This compound exhibits interesting spectral characteristics in its various forms (Coppola & Hardtmann, 1979).

Palladium-Catalyzed Amination

- The compound is also instrumental in highly regioselective palladium-catalyzed C-2 amination. This process leads to the creation of 4-chloro-6-anilino nicotinonitrile compounds after specific deprotection methods (Delvare, Koza, & Morgentin, 2011).

Construction of Naphthyridin Derivatives

- In the field of organic chemistry, this compound is used for constructing 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives. These derivatives are synthesized through a process involving Grignard reagents, showcasing its versatility and practicality in large-scale synthesis, especially in preclinical drug development contexts (Wang et al., 2020).

Preparation of Tricyclic Fused Ring Iminopyrido[3,2-e]pyrimidines

- The preparation of tricyclic fused ring iminopyrido[3,2-e]pyrimidines involves the use of this compound. The process includes treatment with primary amines and subsequent chemical reactions to yield the desired compounds, demonstrating its utility in creating complex organic structures (Kwok, 1978).

Synthesis of Amino Derivatives of Naphthyridones

- The compound is also used in synthesizing amino derivatives of naphthyridones. The reaction with N-substituted amides of nicotinic acid in the presence of a base provides a convenient method to access these derivatives (Nemazany & Haider, 1997).

Eco-Friendly Catalytic Routes

- Additionally, this compound is involved in eco-friendly catalytic routes for synthesizing diverse organic compounds. For example, its reaction under solvent-free conditions with specific reagents results in high-yield compounds, highlighting its importance in sustainable chemistry (Ghashang, Aswin, & Mansoor, 2014).

Direcciones Futuras

The use of 4-Amino-2-chloronicotinonitrile in the synthesis of other compounds is a promising area of research. For instance, its use in the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives via the addition of Grignard reagents has been explored . Additionally, the hydrolysis of 2-chloronicotinonitrile (a related compound) catalyzed by nitrilase for the efficient synthesis of 2-chloronicotinic acid is another promising approach .

Mecanismo De Acción

Target of Action

The primary target of 4-Amino-2-chloronicotinonitrile is the enzyme nitrilase . Nitrilase is a crucial enzyme involved in the hydrolysis of nitriles to carboxylic acids and ammonia, a key step in the metabolism of many organisms .

Mode of Action

This compound interacts with nitrilase, undergoing hydrolysis to produce 2-chloronicotinic acid . The interaction involves the binding of the compound to the active site of the enzyme, facilitating the hydrolysis reaction .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the nitrilase-catalyzed hydrolysis pathway . This pathway is crucial for the efficient synthesis of 2-chloronicotinic acid, an important building block for agrochemicals and pharmaceuticals .

Result of Action

The result of the action of this compound is the production of 2-chloronicotinic acid . This compound has significant industrial value, being used in the synthesis of various agrochemicals and pharmaceuticals .

Propiedades

IUPAC Name |

4-amino-2-chloropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJLCNQOZCCEDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine hydrofluoride](/img/structure/B6590704.png)

![2-Chloro-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B6590710.png)

![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)